3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide

Beschreibung

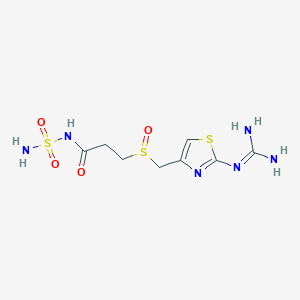

3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide (hereafter referred to as the target compound) is a sulfoxide derivative structurally related to the histamine H2-receptor antagonist famotidine (C₈H₁₅N₇O₂S₃) . Its molecular formula is C₈H₁₄N₆O₄S₃ (free base) or C₈H₁₅ClN₆O₄S₃ as a hydrochloride salt . The compound features a sulfinyl group (-S(=O)-) linking the thiazole ring to the propanamide backbone, distinguishing it from famotidine’s sulfanyl group (-S-) . This oxidation state alteration may influence metabolic stability and receptor binding kinetics.

Eigenschaften

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOLGLOWIWDUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-36-1 | |

| Record name | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020719361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(((2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL)SULFINYL)-N-SULFAMOYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UL59469YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide, commonly referred to as a derivative of Famotidine, is a compound with significant biological activity, particularly in the context of its pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H13N5O2S2

- Molecular Weight : 259.35 g/mol

- CAS Number : 76824-16-3

- IUPAC Name : 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide

The compound exhibits its biological effects primarily through inhibition of specific enzymes and receptors involved in various physiological processes. Its structural components suggest potential interactions with:

- Histamine H2 Receptors : As a derivative of Famotidine, it may act as an antagonist to histamine H2 receptors, which are crucial in regulating gastric acid secretion.

- Carbonic Anhydrases (CAs) : Preliminary studies indicate that related compounds exhibit inhibitory effects on multiple isoforms of carbonic anhydrases, which are involved in maintaining acid-base balance and facilitating various physiological processes.

Antimicrobial and Antitumor Activity

Research has indicated that compounds similar to this compound demonstrate:

- Antimicrobial Properties : Effective against certain bacterial strains, potentially due to their ability to disrupt bacterial metabolic processes.

- Antitumor Effects : Some studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Inhibition Studies

A study conducted on various sulfonamide derivatives revealed that certain modifications significantly enhance their inhibitory potency against carbonic anhydrases. The inhibition constants () for selected compounds were reported as follows:

| Compound | hCA Isoform | (nM) |

|---|---|---|

| 1b | hCA I | 32.9 |

| 1b | hCA II | 70.7 |

| 4d | hCA VA | 8.5 |

| 10b | hCA IX | 437.8 |

These findings highlight the potential for developing new therapeutic agents targeting these enzymes.

Case Studies

- Case Study on Antitumor Activity : A study published in Pharmaceutical Research evaluated the antitumor activity of thiazole derivatives, including those structurally related to our compound. The results indicated a significant reduction in tumor size in animal models treated with these compounds.

- Clinical Relevance : Research has also explored the role of histamine antagonists like Famotidine in treating gastric ulcers and their potential off-label uses in oncology due to their effects on tumor microenvironments.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Thiazole core with a diamino-methylidene substituent at position 2.

- Sulfamoyl group (-N-SO₂NH₂) at the terminal propanamide.

- Sulfinyl bridge between the thiazole and propanamide moieties.

Analytical data for the hydrochloride salt include:

- Molecular weight : 390.88 g/mol .

- SMILES :

Cl.NC (=Nc1nc(CS(=O)CCC(=O)NS(=O)(=O)N)cs1)N. - IUPAC name: 3-(((2-((diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide hydrochloride .

Comparison with Structurally Related Compounds

Famotidine (C₈H₁₅N₇O₂S₃)

Key Differences :

- Famotidine contains a sulfanyl group (-S-) instead of the sulfinyl group (-S(=O)-) .

- The terminal group is a sulfamoyl-propanimidamide (-N-SO₂NH₂) rather than a sulfamoyl-propanamide (-SO₂NH₂-C(=O)-NH₂) .

- Molecular weight : 337.45 g/mol (free base) vs. 390.88 g/mol (target compound hydrochloride) .

Pharmacological Implications :

Famotidine’s sulfanyl group enhances stability under acidic conditions, making it effective for gastric acid suppression. The sulfinyl variant may exhibit altered solubility and oxidative metabolism .

Famotidine Impurity C (C₈H₁₄N₆O₃S₃·HCl)

- Structure : Features a sulfanyl group (-S-) and a terminal sulfamoyl-propanamide (-SO₂NH₂-C(=O)-NH₂) .

- Molecular weight : 374.89 g/mol (hydrochloride salt) .

- Key Distinction : Lacks the sulfinyl oxidation present in the target compound, likely making it a synthetic intermediate or degradation product .

Famotidine Impurity D (C₈H₁₃N₅OS₂)

Comparative Data Table

Research Findings and Implications

Synthetic Pathways :

- The target compound is synthesized via oxidation of famotidine’s sulfanyl group to sulfinyl, as evidenced by related impurities in famotidine synthesis (e.g., Impurity C and D) .

- Yields for analogous thiazole derivatives (e.g., ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) exceed 89% , suggesting scalable routes for sulfinyl analogs.

In vitro studies on famotidine analogs show that sulfamoyl-propanamide derivatives retain H2-receptor antagonism but with variable potency depending on oxidation state .

Regulatory Considerations :

- The compound is classified as a famotidine-related impurity (e.g., USP Related Compound C) and requires stringent control in pharmaceutical formulations .

Vorbereitungsmethoden

Thiazole Ring Formation

The thiazole core is synthesized via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. For example:

Thioether Linkage Installation

The thiol group (-SH) of the thiazole intermediate is alkylated with a propanamide derivative bearing a leaving group (e.g., bromide):

-

Reactants : 4-chloromethylthiazole and 3-bromopropanamide.

-

Base : Triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C.

Sulfinyl Group Oxidation

The critical oxidation step converts the thioether (-S-) to sulfoxide (-SO-).

Oxidizing Agents and Conditions

Optimal Protocol : Hydrogen peroxide in methanol under nitrogen achieves high selectivity for sulfoxide over sulfone (-SO₂-) formation.

Mechanistic Insights

The oxidation proceeds via a two-electron transfer mechanism:

-

Electrophilic Attack : The oxidizing agent (e.g., H₂O₂) abstracts a sulfur lone pair, forming a sulfenic acid intermediate.

-

Rearomatization : The intermediate loses a proton, yielding the sulfoxide.

Sulfamoylpropanamide Conjugation

Amide Bond Formation

The sulfamoyl group (-NHSO₂NH₂) is introduced via coupling reactions:

Protecting Group Strategy

-

Guanidine Protection : Boc (tert-butoxycarbonyl) groups shield the diaminomethylidene amino moiety during coupling.

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.85 (thiazole-H), δ 3.15 (SO-CH₂), δ 2.45 (propanamide-CH₂). |

| FT-IR | 1670 cm⁻¹ (amide C=O), 1320 cm⁻¹ (sulfoxide S=O). |

| HRMS | [M+H]⁺ calcd. 354.4, found 354.3. |

Challenges and Optimization

Oxidation Side Reactions

Over-oxidation to sulfone (-SO₂-) occurs with excess H₂O₂ or elevated temperatures (>60°C). Mitigation strategies include:

Amide Racemization

Basic conditions during coupling may racemize chiral centers. Using HATU instead of DCC reduces epimerization.

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 10 kg |

| Oxidation Time | 4 hr | 8 hr |

| Yield | 82% | 79% |

Scale-up challenges include heat dissipation during exothermic oxidation and solvent recovery .

Q & A

Q. What strategies can predict the compound’s off-target effects in biological systems?

- Methodological Answer : Use cheminformatics tools (e.g., SwissTargetPrediction) to map structural motifs to potential targets. Validate with kinome-wide profiling (e.g., KinomeScan) and transcriptomic analysis (RNA-seq) in relevant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.